molecular formula C16H24O4 B8673501 Methyl 3-hexyl-4,5-dimethoxybenzoate CAS No. 647855-08-1

Methyl 3-hexyl-4,5-dimethoxybenzoate

Cat. No.: B8673501
CAS No.: 647855-08-1
M. Wt: 280.36 g/mol
InChI Key: PSOVOUCRPZYFMB-UHFFFAOYSA-N
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Description

Methyl 3-hexyl-4,5-dimethoxybenzoate is a substituted benzoate ester characterized by a hexyl chain at the 3-position and methoxy groups at the 4- and 5-positions of the aromatic ring. The hexyl substituent distinguishes it from related compounds, likely enhancing lipophilicity and influencing biological interactions, such as antimicrobial activity or membrane permeability .

Properties

CAS No.

647855-08-1

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

methyl 3-hexyl-4,5-dimethoxybenzoate

InChI

InChI=1S/C16H24O4/c1-5-6-7-8-9-12-10-13(16(17)20-4)11-14(18-2)15(12)19-3/h10-11H,5-9H2,1-4H3

InChI Key

PSOVOUCRPZYFMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=CC(=C1)C(=O)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects
Compound Name Substituents (Positions) Key Features
Methyl 3-hydroxy-4,5-dimethoxybenzoate 3-OH, 4-OCH₃, 5-OCH₃ Antibacterial/antioxidant activity; isolated from Myricaria laxiflora .
Methyl syringate (4-hydroxy-3,5-dimethoxybenzoate) 4-OH, 3-OCH₃, 5-OCH₃ Polar due to 4-OH; used in flavoring and antimicrobial applications .
Methyl 3-amino-4,5-dimethoxybenzoate 3-NH₂, 4-OCH₃, 5-OCH₃ Amino group enhances reactivity; intermediate in alkaloid synthesis .
Methyl 3,5-dimethoxybenzoate 3-OCH₃, 5-OCH₃ Lacks 4-substituent; simpler electronic profile for synthetic applications .

Key Structural Differences :

  • Hexyl vs.
  • Positional Isomerism : Methyl syringate (4-OH) and Methyl 3-hydroxy-4,5-dimethoxybenzoate (3-OH) demonstrate how substituent position affects hydrogen bonding and polarity .
Physicochemical Properties

Data inferred from analogs:

Property Methyl 3-hexyl-4,5-dimethoxybenzoate (Predicted) Methyl 3-hydroxy-4,5-dimethoxybenzoate Methyl syringate
Molecular Weight ~254.3 (C₁₅H₂₂O₅) 212.2 (C₁₀H₁₂O₅) 212.2 (C₁₀H₁₂O₅)
Melting Point Likely low (oily consistency) 185–187°C 79–82°C (varies by purity)
Solubility Low in water; high in organic solvents Moderate in polar solvents Moderate in ethanol/DMSO
NMR Shifts (¹H) Hexyl chain: δ ~0.8–1.5 (m) Aromatic H: δ ~7.35 (s) Aromatic H: δ ~7.19 (s)

Notes:

  • The hexyl chain reduces crystallinity, leading to a lower melting point compared to hydroxy-substituted analogs .
  • Increased lipophilicity may enhance bioavailability in hydrophobic environments .

Challenges :

  • Steric hindrance from the hexyl group may require optimized reaction conditions (e.g., higher temperatures or catalysts) .

Mechanistic Insights :

  • The hexyl group may disrupt bacterial membranes via hydrophobic interactions, while hydroxy groups in analogs exert activity via H-bonding or radical quenching .

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